![molecular formula C14H14F3NO4 B13504534 2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl-substituted cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: The trifluoromethyl-substituted cyclopropyl ring can be synthesized through a cyclopropanation reaction using appropriate reagents and catalysts.
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.
Amino group incorporation: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Final coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group and the trifluoromethyl-substituted cyclopropyl ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is unique due to the presence of the trifluoromethyl-substituted cyclopropyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14F3NO4 |
|---|---|
Peso molecular |
317.26 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C14H14F3NO4/c15-14(16,17)13(6-7-13)10(11(19)20)18-12(21)22-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,21)(H,19,20) |
Clave InChI |
VZIKFWUQVWHBQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
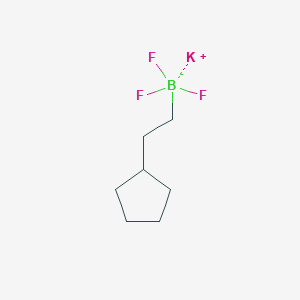
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
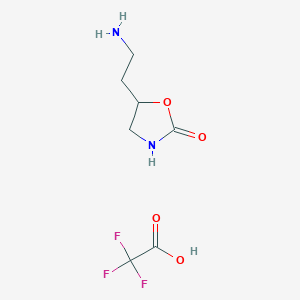
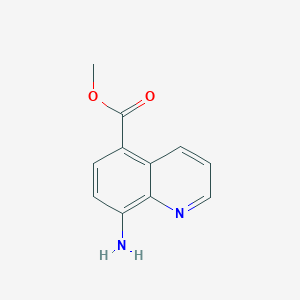
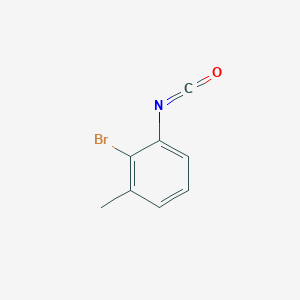
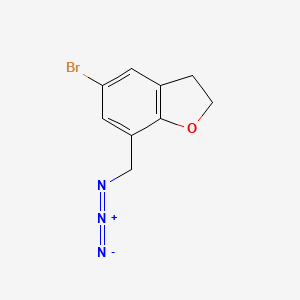
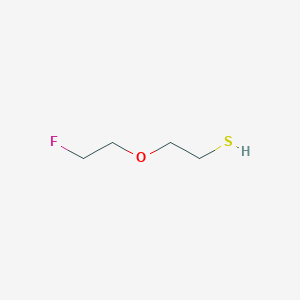
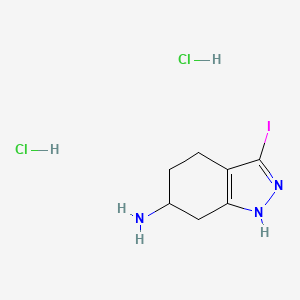
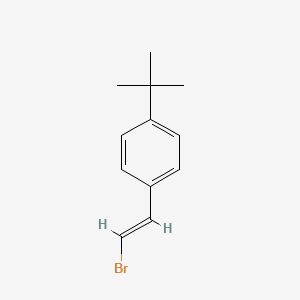
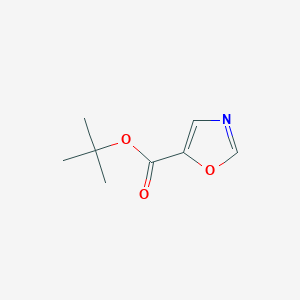

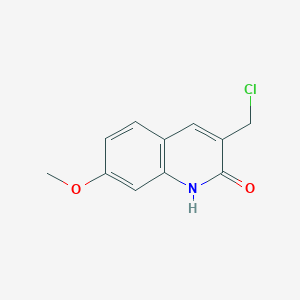
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
